molecular formula C8H11BrN2 B13512248 3-(2-Bromopyridin-4-YL)propan-1-amine

3-(2-Bromopyridin-4-YL)propan-1-amine

Cat. No.: B13512248
M. Wt: 215.09 g/mol
InChI Key: BWZNEDHRHQZZBQ-UHFFFAOYSA-N
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Description

3-(2-Bromopyridin-4-YL)propan-1-amine is an organic compound that belongs to the class of bromopyridines. This compound is characterized by the presence of a bromine atom attached to the pyridine ring and an amine group attached to a propyl chain. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 3-(2-Bromopyridin-4-YL)propan-1-amine typically involves the reaction of 2-bromopyridine with propylamine. The reaction conditions often include the use of solvents such as toluene or ethyl acetate, and catalysts like iodine or tert-butyl hydroperoxide (TBHP). The reaction can be carried out under mild and metal-free conditions .

Chemical Reactions Analysis

3-(2-Bromopyridin-4-YL)propan-1-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.

    Oxidation Reactions: The amine group can be oxidized to form corresponding imines or amides using oxidizing agents such as hydrogen peroxide or TBHP.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Scientific Research Applications

3-(2-Bromopyridin-4-YL)propan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving amine and pyridine functionalities.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromopyridin-4-YL)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and amine group play crucial roles in its binding affinity and specificity. The compound can modulate various biological pathways, leading to its effects on cellular processes .

Comparison with Similar Compounds

3-(2-Bromopyridin-4-YL)propan-1-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H11BrN2

Molecular Weight

215.09 g/mol

IUPAC Name

3-(2-bromopyridin-4-yl)propan-1-amine

InChI

InChI=1S/C8H11BrN2/c9-8-6-7(2-1-4-10)3-5-11-8/h3,5-6H,1-2,4,10H2

InChI Key

BWZNEDHRHQZZBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1CCCN)Br

Origin of Product

United States

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